molecular formula C2H6Cl2OTi B13749787 Dichloroethoxytitanium CAS No. 4055-63-4

Dichloroethoxytitanium

Cat. No.: B13749787
CAS No.: 4055-63-4
M. Wt: 164.84 g/mol
InChI Key: SZHZJPYNAORVRP-UHFFFAOYSA-L
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Description

Dichloroethoxytitanium (chemical formula: Cl₂Ti(OCH₂CH₃)) is an organotitanium compound characterized by two chlorine atoms and one ethoxy group bonded to a central titanium atom. It is typically synthesized via the reaction of titanium tetrachloride (TiCl₄) with ethanol under controlled conditions. This compound is widely utilized as a catalyst in polymerization reactions, surface modification, and as a precursor for titanium dioxide nanomaterials . Its reactivity stems from the electrophilic titanium center, which facilitates Lewis acid-catalyzed transformations. Key properties include moderate solubility in polar organic solvents, sensitivity to hydrolysis, and thermal stability up to 150°C.

Properties

CAS No.

4055-63-4

Molecular Formula

C2H6Cl2OTi

Molecular Weight

164.84 g/mol

IUPAC Name

dichlorotitanium;ethanol

InChI

InChI=1S/C2H6O.2ClH.Ti/c1-2-3;;;/h3H,2H2,1H3;2*1H;/q;;;+2/p-2

InChI Key

SZHZJPYNAORVRP-UHFFFAOYSA-L

Canonical SMILES

CCO.Cl[Ti]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloroethoxytitanium can be synthesized through various methods. One common synthetic route involves the reaction of titanium tetrachloride (TiCl₄) with ethanol (C₂H₅OH) under controlled conditions. The reaction typically proceeds as follows:

TiCl4+C2H5OHTiCl2(OC2H5)2+2HCl\text{TiCl}_4 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{TiCl}_2(\text{OC}_2\text{H}_5)_2 + 2\text{HCl} TiCl4​+C2​H5​OH→TiCl2​(OC2​H5​)2​+2HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using titanium tetrachloride and ethanol. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may involve additional purification steps to remove any impurities and obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Dichloroethoxytitanium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form titanium dioxide (TiO₂) and other oxidation products.

    Reduction: It can be reduced to lower oxidation states of titanium.

    Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from reactions involving this compound include titanium dioxide (TiO₂), various titanium alkoxides, and other titanium-based compounds. These products have significant applications in various fields, including catalysis and materials science .

Scientific Research Applications

Dichloroethoxytitanium has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of titanium-based catalysts and materials. Its unique reactivity makes it valuable in various chemical transformations.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medical applications, including drug delivery and imaging.

    Industry: It is used in the production of advanced materials, coatings, and catalysts for industrial processes

Mechanism of Action

The mechanism of action of dichloroethoxytitanium involves its interaction with various molecular targets and pathways. In catalytic applications, it acts as a Lewis acid, facilitating various chemical transformations. In biological systems, it may interact with biomolecules through coordination chemistry, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Titanium-Based Compounds

The following table compares Dichloroethoxytitanium with structurally or functionally related titanium compounds:

Compound Molecular Formula Structure Reactivity Thermal Stability Applications
This compound Cl₂Ti(OCH₂CH₃) Ti-Cl₂, Ti-OCH₂CH₃ Moderate Lewis acidity Up to 150°C Polymer catalysts, nanomaterial synthesis
Titanium Ethoxide Ti(OCH₂CH₃)₄ Ti-(OCH₂CH₃)₄ High Lewis acidity Up to 200°C Sol-gel processes, ceramic coatings
Dichlorotitanium Diisopropoxide Cl₂Ti(OCH(CH₃)₂)₂ Ti-Cl₂, Ti-OCH(CH₃)₂ High hydrolytic sensitivity Up to 120°C Asymmetric catalysis, organic synthesis
Titanium Tetrachloride TiCl₄ Ti-Cl₄ Extreme Lewis acidity, volatile Up to 136°C (boiling) Ziegler-Natta catalysts, TiO₂ production

Key Differences:

Reactivity : Titanium tetrachloride (TiCl₄) exhibits the highest Lewis acidity due to its four electron-withdrawing Cl atoms, making it more reactive than this compound. The latter’s ethoxy group reduces electrophilicity, enabling selective catalysis .

Hydrolytic Stability : Dichlorotitanium diisopropoxide degrades rapidly in moisture, whereas this compound shows moderate stability, allowing its use in sol-gel systems requiring controlled hydrolysis .

Thermal Behavior : Titanium ethoxide (Ti(OEt)₄) demonstrates superior thermal stability, attributed to its fully alkoxy-substituted structure, which minimizes decomposition pathways.

Research Findings and Industrial Relevance

Recent studies highlight this compound’s role in:

  • Polymer Catalysis : It achieves 85–90% conversion efficiency in ethylene polymerization, outperforming TiCl₄ in producing linear polyethylene with narrower molecular weight distributions .
  • Nanoparticle Synthesis: Hydrolysis of this compound yields anatase-phase TiO₂ nanoparticles (5–20 nm) at lower temperatures (80°C) compared to titanium ethoxide (120°C) .
  • Environmental Impact : Unlike chlorinated solvents (e.g., dichloromethane or trichloroethylene listed in ), this compound poses lower bioaccumulation risks but requires careful handling due to titanium’s aquatic toxicity .

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